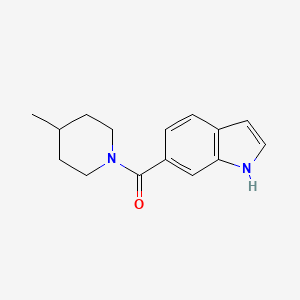
(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-DMT, is a synthetic compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has been used for scientific research purposes. The compound has been studied for its potential therapeutic applications in treating mental health disorders.
Scientific Research Applications
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists A compound derived from (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone, specifically (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This discovery was part of a study establishing structure-activity relationships (SAR) for the development of compounds with improved ADME properties. Several derivatives displayed low nanomolar activity in binding and functional assays, showing potential as therapeutic agents for conditions modulated by NMDA receptor activity (Borza et al., 2007).
Crystal Growth and Characterization of Nonlinear Optical Piperidine Derivative A study on the crystal growth and characterization of a new nonlinear optical piperidine derivative closely related to (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone, specifically (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone (HPMP), was conducted. This research highlighted HPMP's promising optical properties, such as transparency in the visible region and significant second harmonic generation (SHG) efficiency, making it suitable for device applications in optics (Revathi et al., 2018).
Identification and Quantitation in Illegal Products Research has identified and quantified various benzoylindoles and naphthoylindoles, including compounds structurally related to (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone, in illegal products obtained via the Internet. These findings are crucial for forensic analysis and highlight the ongoing challenge of monitoring new psychoactive substances in the market (Nakajima et al., 2011).
New Psychoactive Substance Analysis in Wastewater A study on the determination of new psychoactive substances (NPSs) in wastewater samples included the analysis of synthetic cannabinoids and cathinones, showcasing an innovative approach to tracking community drug use. This research, involving substances related to (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone, provides insights into the prevalence and environmental impact of these substances (Borova et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would require further investigation for this specific compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects could be diverse depending on the specific targets and pathways involved.
properties
IUPAC Name |
1H-indol-6-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)15(18)13-3-2-12-4-7-16-14(12)10-13/h2-4,7,10-11,16H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWUSCCSCKHFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
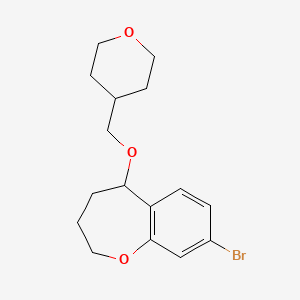
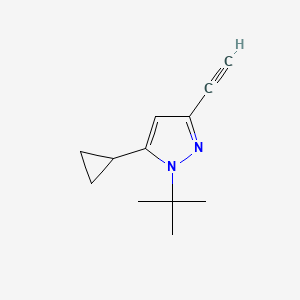

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)
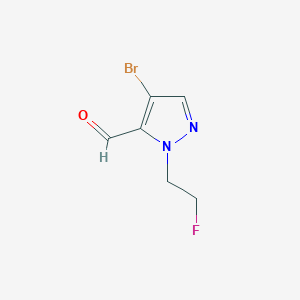
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)
![3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2369459.png)

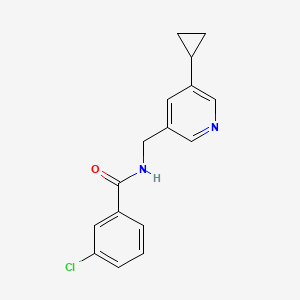
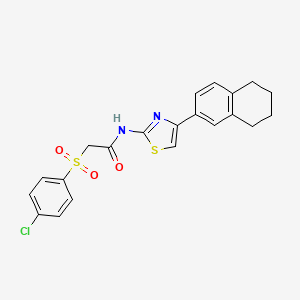
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)
